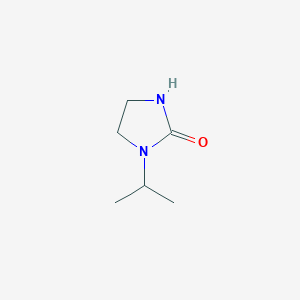

1-Isopropylimidazolidin-2-one

Vue d'ensemble

Description

1-Isopropylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a ketone group at position 2. The isopropyl group attached to this ring structure indicates the presence of a substituent that can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of imidazolidin-2-ones can be achieved through various methods. One approach involves the Pd-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides, which allows for the formation of a C-C bond, a C-N bond, and up to two stereocenters in a single step . This method is notable for its good diastereoselectivities, especially when substrates bearing allylic substituents are converted to 4,5-disubstituted imidazolidin-2-ones. The synthesis of 1-aryl-2-iminoimidazolidines, which are closely related to 1-isopropylimidazolidin-2-one, can be performed in a two-step reaction from anilines, followed by a condensation reaction with arylisocyanates to yield carbonyl derivatives .

Molecular Structure Analysis

The molecular structure of imidazolidin-2-ones can be characterized by techniques such as X-ray crystallography. For instance, the structure of 1-(1-phenylimidazolidine-2-ylidene)-3-(4-chlorophenyl)urea, a derivative of imidazolidin-2-one, has been determined using this method . X-ray crystallography provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Imidazolidin-2-ones can undergo various chemical reactions, including aldol reactions, which have been standardized to achieve high yields and excellent diastereoselectivities . These reactions are particularly useful in the stereoselective synthesis of complex molecules such as oxyneolignans. The reactivity of imidazolidin-2-ones can also be harnessed in solid-phase synthesis, where key transformations include microwave-assisted condensation with aldehydes to yield trisubstituted imidazolidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-ones are influenced by their molecular structure. The presence of substituents such as the isopropyl group can affect the compound's solubility, melting point, and stability. The pharmacological activity of certain imidazolidin-2-one derivatives has been evaluated, revealing significant analgesic activity on the central nervous system and moderate affinity toward opioid and serotonin receptors . These properties are essential for the potential application of these compounds in medicinal chemistry.

Applications De Recherche Scientifique

Stereoselective Synthesis

- (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one has been used as a chiral auxiliary in asymmetric acetate and propionate Mannich-type reactions, resulting in excellent yields and stereoselectivities. This application was demonstrated in the stereoselective synthesis of ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).

Antimicrobial Potential

- A series of bioactive 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties showed significant antimicrobial activity against both gram-positive and gram-negative strains. Molecular docking supported these findings, indicating potential applications in antimicrobial treatments (Arshad, Khan, Nami, Ahmad, Kashif, & Anjum, 2021).

Synthesis of Imidazolidin-2-ones

- A new strategy for preparing substituted imidazolidin-2-ones from N-allylamines has been developed, offering a method for generating these compounds with two bonds and up to two stereocenters (Fritz, Nakhla, & Wolfe, 2006).

Glycolate Aldol Reactions

- The glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary have been standardized with high yields and excellent diastereoselectivities. This has applications in the stereoselective synthesis of oxyneolignans (Gangar, Ittuveetil, Goyal, Pal, Harikrishnan, & Nair, 2016).

Anticancer Activity

- A Platinum(II) complex of N-isopropylimidazolidine-2-selenone exhibited significant in vitro antitumor activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ahmad, Altoum, Vančo, Křikavová, Trávníček, Dvořák, Altaf, Sohail, & Isab, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-propan-2-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPNQRLGWKMEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617305 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropylimidazolidin-2-one | |

CAS RN |

21921-33-5 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)